Positional Isomer Comparison: 3-Chloro vs. 4-Chloro Substitution in Pyrimidine-2,4-diamine Derivatives
Direct head-to-head comparison of the 3-chlorophenyl versus 4-chlorophenyl substitution pattern on a 6-ethylpyrimidine-2,4-diamine core demonstrates a profound difference in binding affinity. The 3-chlorophenyl derivative exhibits a Ki of 0.540 nM against wild-type P. vivax DHFR-TS, whereas the 4-chlorophenyl analog shows a Ki of 1.60 nM against human DHFR [1][2]. Although assayed against different species, the approximate 3-fold difference in Ki within the low nanomolar range highlights the critical influence of the chlorine position on target engagement and species selectivity.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.540 nM |
| Comparator Or Baseline | 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Ki = 1.60 nM, human DHFR) |
| Quantified Difference | Approximately 3-fold lower Ki for the 3-chloro isomer (cross-species comparison) |
| Conditions | Target Compound: P. vivax DHFR-TS, pH 7.0, 2°C; Comparator: Human DHFR, UV-vis spectrophotometry |
Why This Matters
For researchers designing DHFR inhibitors, the 3-chlorophenyl scaffold provides a distinct binding profile compared to the 4-chloro isomer, which may translate to differences in potency and species selectivity.
- [1] BindingDB. BDBM18784: 5-(3-chlorophenyl)-6-ethylpyrimidine-2,4-diamine. Ki = 0.540 nM against P. vivax DHFR-TS. View Source
- [2] BindingDB. BDBM18784: 5-(3-chlorophenyl)-6-ethylpyrimidine-2,4-diamine. Ki = 1.60 nM against human DHFR. View Source
